molecular formula C16H17N5O3S B2501622 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide CAS No. 578748-85-3

2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Cat. No. B2501622
CAS RN: 578748-85-3
M. Wt: 359.4
InChI Key: BWGIUYPOQDGXKU-UHFFFAOYSA-N
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Description

The compound “2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide” is a chemical compound with the molecular formula C16H17N5O3S. It has an average mass of 359.403 Da and a monoisotopic mass of 359.105194 Da .


Synthesis Analysis

The synthesis of this compound and its derivatives has been carried out by alkylation of 2-((4-amino-5-(furan-2-yl))-4H-1,2,4-triazole-3-thione with N-aryl-substituted α-chloroacetamides in ethanol in an alkaline medium . After crystallization, white or light yellow crystalline substances with clear melting temperatures were obtained .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole ring, which is known for its multidirectional biological activity . The compound also contains a furan ring and an acetamide group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include alkylation and crystallization . The exact chemical reactions and their mechanisms would require more detailed study.

Scientific Research Applications

Synthesis and Pharmacological Potential

Research has demonstrated the synthesis and investigation of 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide derivatives for their potential pharmacological applications. These compounds exhibit significant synthetic and pharmacological potential due to their structure. The synthesis process involves alkylation and Paal-Knorr condensation, leading to the production of derivatives with established physical, chemical, and biological properties. Among the synthesized compounds, some have shown promising anti-exudative activity in animal models, surpassing the effects of reference drugs, indicating potential therapeutic applications (Chalenko et al., 2019).

Antimicrobial and Antifungal Screening

Another study on derivatives of 2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide highlighted their synthesis through condensation processes. These compounds were subjected to in-vitro antibacterial, antifungal, and anti-tuberculosis screening. The research underscores the broad pharmaceutical activity of 1,2,4-triazole ring systems, which are known for their antimicrobial properties. The study provides a foundation for future therapeutic applications and emphasizes the structural versatility of these compounds in designing new antimicrobial agents (MahyavanshiJyotindra et al., 2011).

Energetic Materials and Insensitive Munitions

Research into 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan derivatives, while not directly related to the original compound, showcases the interest in developing new materials with potential applications in energetic materials and insensitive munitions. The study focused on synthesizing and characterizing compounds with moderate thermal stabilities and insensitivity to impact and friction, indicating their suitability for safe, energetic material applications. This research highlights the broader interest in exploring furan and triazole derivatives for advanced materials science applications (Yu et al., 2017).

Anticancer Activity

Further research into 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives explored their synthesis and anticancer activity. These compounds were tested against leukemia cell lines, showing potent and selective cytotoxic effects. The study opens avenues for developing new anticancer therapeutics based on furan and triazole derivatives, demonstrating the compound's potential in addressing critical health challenges (Horishny et al., 2021).

Future Directions

Given the antibacterial activity of compounds containing the 1,2,4-triazole ring , this compound and its derivatives could be further investigated for their potential as antibacterial agents. The development of new antibacterial molecules with novel mechanisms of action is crucial to overcome the development of drug resistance .

properties

IUPAC Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S/c1-2-23-12-7-5-11(6-8-12)18-14(22)10-25-16-20-19-15(21(16)17)13-4-3-9-24-13/h3-9H,2,10,17H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGIUYPOQDGXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide

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